molecular formula C7H12O2 B13266111 2-(3,4-Dihydro-2H-pyran-6-yl)ethan-1-ol

2-(3,4-Dihydro-2H-pyran-6-yl)ethan-1-ol

Cat. No.: B13266111
M. Wt: 128.17 g/mol
InChI Key: DBNLHKDBAHOPLB-UHFFFAOYSA-N
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Description

Overview of 3,4-Dihydro-2H-pyrans within Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. These heteroatoms, typically oxygen, nitrogen, or sulfur, impart unique chemical and physical properties to the molecules. This class of compounds is vast and fundamentally important, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Over 90% of new drugs reportedly contain heterocyclic motifs, highlighting their critical role in medicinal chemistry.

Within this broad domain, pyran derivatives represent a significant family of oxygen-containing heterocycles. The 3,4-Dihydro-2H-pyran ring is a six-membered heterocycle containing one oxygen atom and one double bond. nih.govmdpi.com This structure is a key feature in many biologically active molecules and serves as a versatile intermediate in organic synthesis. nih.govmdpi.com Its utility stems from the specific arrangement of the enol ether functional group within the cyclic system, which provides a site for a variety of chemical transformations.

Historical Context and Evolution of Dihydropyran Synthesis

The synthesis of the dihydropyran core has evolved significantly over time, moving from classical dehydration reactions to more sophisticated and stereoselective modern methods.

One of the earliest and most straightforward methods for preparing the parent 3,4-Dihydro-2H-pyran involves the dehydration of tetrahydrofurfuryl alcohol. This reaction is typically carried out at high temperatures (300–400 °C) over an alumina (B75360) catalyst, causing a ring expansion and dehydration to yield the desired dihydropyran. While effective for the parent compound, this method's harsh conditions limit its applicability to more complex or sensitive substrates.

In recent decades, synthetic chemists have developed a range of more versatile and milder techniques. Among the most powerful are cycloaddition reactions, particularly the hetero-Diels-Alder reaction. This approach involves the [4+2] cycloaddition of a heterodienophile (like an enol ether) with an α,β-unsaturated carbonyl compound acting as the heterodiene. The use of chiral catalysts, such as C2-symmetric bis(oxazoline)-copper(II) complexes, allows for the highly controlled, enantioselective synthesis of substituted dihydropyrans. organic-chemistry.org Other modern approaches include organocatalyzed reactions using N-heterocyclic carbenes (NHCs) for the synthesis of related dihydropyranones, olefin metathesis, and titanocene-catalyzed domino reactions, which provide access to highly functionalized dihydropyran derivatives under mild conditions. organic-chemistry.orgnih.gov

Structural Features and Chemical Versatility of Dihydropyran Derivatives

The chemical versatility of 3,4-Dihydro-2H-pyran (DHP) is primarily derived from its endocyclic enol ether moiety. This functional group is highly reactive and serves as the hub for much of its synthetic utility.

Perhaps the most well-known application of DHP is as a protecting group for alcohols. sigmaaldrich.com In the presence of a mild acid catalyst, DHP reacts with alcohols to form a tetrahydropyranyl (THP) ether. This reaction converts the hydroxyl group into a stable acetal (B89532), which is resistant to a wide range of reaction conditions, including those involving strong bases, Grignard reagents, organolithium reagents, and many oxidizing and reducing agents. sigmaaldrich.comgoogle.com The THP group can be easily removed later in a synthetic sequence by treatment with a dilute aqueous acid, regenerating the original alcohol. sigmaaldrich.comgoogle.com This protective strategy is a staple in multi-step organic synthesis.

Beyond its role in protection chemistry, the reactive double bond of the dihydropyran ring can undergo various addition reactions. For example, it readily reacts with hydrochloric and hydrobromic acids to form 2-halotetrahydropyrans. sigmaaldrich.com These halogenated intermediates can be further substituted to produce a variety of 2-alkyltetrahydropyrans via reaction with Grignard reagents. sigmaaldrich.com The versatility of the dihydropyran scaffold makes it a valuable building block for constructing diverse and complex molecular architectures, including other hetero- and carbocyclic compounds. nih.govmdpi.com

Table 1: Physical and Chemical Properties of 3,4-Dihydro-2H-pyran

PropertyValue
CAS Number110-87-2
Molecular FormulaC₅H₈O
Molar Mass84.12 g·mol⁻¹
AppearanceColorless liquid
Density0.922 g/mL at 25 °C
Melting Point-70 °C
Boiling Point86 °C
Refractive Index (n20/D)1.440

Data sourced from multiple references. nih.gov

Rationale for Focused Research on 2-(3,4-Dihydro-2H-pyran-6-yl)ethan-1-ol

The compound this compound is a molecule of significant synthetic interest due to its bifunctional nature. It combines the characteristic reactivity of the dihydropyran ring with the versatile functionality of a primary alcohol, making it a valuable and strategic building block for the synthesis of more complex molecules.

The rationale for its use as a synthetic scaffold can be broken down by its two key components:

The Dihydropyran Moiety: The vinyl ether portion of the ring system serves as a latent carbonyl group and a reactive handle for various transformations. It can participate in cycloaddition reactions, electrophilic additions, and rearrangements to construct more elaborate heterocyclic systems. This part of the molecule is crucial for building the core structure of many target compounds, particularly in natural product synthesis where pyran rings are common. nih.govmdpi.com

The Ethan-1-ol Side Chain: The primary alcohol (-CH₂CH₂OH) group provides an independent site for chemical modification. This hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, undergo esterification or etherification to append other molecular fragments, or be converted into a leaving group for nucleophilic substitution reactions.

This dual functionality allows for a divergent synthetic strategy. A chemist can choose to first elaborate the alcohol side chain while keeping the dihydropyran ring intact, or alternatively, perform reactions on the ring system while the alcohol is either protected or reserved for a later step. This flexibility makes this compound an efficient precursor for introducing a functionalized six-membered oxygen heterocycle into a target molecule, streamlining complex synthetic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyran-6-yl)ethanol

InChI

InChI=1S/C7H12O2/c8-5-4-7-3-1-2-6-9-7/h3,8H,1-2,4-6H2

InChI Key

DBNLHKDBAHOPLB-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(OC1)CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3,4 Dihydro 2h Pyran 6 Yl Ethan 1 Ol and Substituted Dihydropyran Systems

Strategies for the Construction of the 3,4-Dihydro-2H-pyran Core

The formation of the 3,4-dihydro-2H-pyran skeleton can be achieved through various synthetic strategies, including cyclization reactions, olefin metathesis, and other ring-closing methodologies, often employing catalytic protocols to enhance efficiency and selectivity.

Cyclization Reactions (e.g., Prins Cyclization)

The Prins cyclization and its variants have become powerful tools for the synthesis of substituted pyran rings. wordpress.comnih.gov The classical Prins reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. nih.gov A significant advancement in this area is the silyl-Prins cyclization, which utilizes electron-rich alkenyl silanes as nucleophiles. rsc.org This modification allows for the synthesis of dihydropyrans with a double bond within the ring structure. rsc.org

The reaction of a homoallylic alcohol with a carbonyl compound, activated by a Lewis acid, is believed to proceed through an oxocarbenium ion intermediate. wordpress.com Subsequent intramolecular attack by the alkene, followed by elimination of the silicon group, yields the dihydropyran product. wordpress.com A chair-like transition state, with equatorial substituents in the developing six-membered ring, is often invoked to explain the high stereoselectivity observed, typically favoring the formation of cis-2,6-disubstituted dihydropyrans. wordpress.combeilstein-journals.org

Several Lewis acids have been employed to mediate this transformation, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and indium(III) chloride (InCl₃) being particularly effective. wordpress.comrsc.org For instance, the reaction of 4-trimethylsilylpent-4-en-2-ol with phenylacetaldehyde (B1677652) in the presence of InCl₃ yields the corresponding cis-2,6-dihydropyran. beilstein-journals.org Similarly, FeCl₃ has been utilized to catalyze the reaction between a secondary homopropargyl alcohol and an aldehyde to afford cis-2,6-dihydropyran stereoselectively. nih.govbeilstein-journals.org

Table 1: Lewis Acids in Silyl-Prins Cyclization for Dihydropyran Synthesis

Lewis AcidSubstratesKey FeaturesReference
InCl₃4-trimethylsilylpent-4-en-2-ol and phenylacetaldehydeProduces cis-2,6-dihydropyran via a chair-like transition state. beilstein-journals.org
TMSOTfZ-vinylsilyl alcohols and various aldehydesFeatures broad substrate scope and short reaction times, yielding cis-2,6-dihydropyrans. rsc.org
FeCl₃Secondary homopropargyl alcohol and an aldehydeHighly stereoselective for the cis-2,6-dihydropyran product. nih.govbeilstein-journals.org
BiBr₃TES protected Z-(trimethyl)silyl alcohols and aldehydesGood yield and selectivity with alkyl aldehydes, but requires excess aldehyde. rsc.org

Olefin Metathesis Approaches

Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the formation of carbon-carbon double bonds and has been extensively applied to the synthesis of cyclic compounds. wikipedia.orgmdpi.com Ring-closing metathesis (RCM) is a particularly powerful strategy for the construction of dihydrofurans and dihydropyrans from acyclic diene precursors. rsc.orgresearchgate.net This transformation is typically catalyzed by well-defined ruthenium complexes, such as Grubbs' first and second-generation catalysts. researchgate.net

The synthesis of the dihydropyran ring via RCM involves an acyclic precursor containing two terminal double bonds appropriately positioned to form a six-membered ring. The choice of catalyst can influence the reaction's efficiency and selectivity. Second-generation catalysts, for example, have been shown to favor the formation of six-membered rings over five-membered rings in certain substrates. researchgate.net The resulting dihydropyran contains a double bond that serves as a useful synthetic handle for further functionalization. wordpress.com

An interesting application of this methodology is the ring size-selective RCM of a triene, where a catalyst-directing effect of an allylic hydroxy group can be responsible for the selective formation of the dihydropyran over a dihydrofuran. researchgate.net

Table 2: Ruthenium Catalysts in Ring-Closing Metathesis for Dihydropyran Synthesis

CatalystTypeApplicationReference
Grubbs' Catalyst (1st Gen)Ruthenium-basedUsed in the RCM of dienes to form dihydropyrans in natural product synthesis. researchgate.net
Grubbs' Catalyst (2nd Gen)Ruthenium-basedOften provides higher reactivity and better functional group tolerance. Favors six-membered ring formation in some cases. researchgate.netresearchgate.net
Hoveyda-Grubbs Catalyst (2nd Gen)Ruthenium-basedA more stable and often more active catalyst used for RCM in complex molecule synthesis. researchgate.net

Ring-Closing Reactions of Precursors

Beyond the specific examples of Prins cyclization and RCM, the synthesis of the 3,4-dihydro-2H-pyran core can be achieved through various other ring-closing reactions of suitably functionalized acyclic precursors. These methods often involve the intramolecular formation of a C-O bond to complete the heterocyclic ring.

One such strategy is the Lewis acid-catalyzed 6-endo-trig cyclization of β-hydroxy-γ,δ-unsaturated alcohols. researchgate.net This methodology, employing catalytic amounts of a Lewis acid like BF₃·OEt₂, can produce highly substituted dihydropyrans with high diastereoselectivity. researchgate.net The process is operationally simple and can be performed at ambient temperatures. researchgate.net

Another approach involves the hetero-Diels-Alder reaction, where a diene reacts with a dienophile containing a heteroatom. acs.org In the context of dihydropyran synthesis, this typically involves the reaction of an activated carbonyl compound (heterodiene) with an enol ether (heterodienophile). acs.org This method can be rendered enantioselective through the use of chiral catalysts. acs.org

Catalytic Synthesis Protocols (e.g., Lewis Acid Catalysis, Transition Metal Catalysis)

Catalysis is a cornerstone of modern synthetic chemistry, and the synthesis of dihydropyrans is no exception. Both Lewis acid and transition metal catalysis play crucial roles in many of the most efficient and selective methods for constructing the dihydropyran core. mdpi.comwikipedia.org

Lewis Acid Catalysis: As previously mentioned, Lewis acids are instrumental in promoting Prins-type cyclizations by activating the carbonyl component towards nucleophilic attack. wordpress.comwikipedia.org A variety of Lewis acids, including AlCl₃, SnCl₄, and BF₃·OEt₂, have been utilized. researchgate.netgoogle.com In some cases, the use of a co-catalyst, such as an aliphatic or aromatic nitro compound, can be advantageous. google.com The choice of Lewis acid can significantly impact the reaction's yield and stereoselectivity. nih.gov For example, a study on the synthesis of 1,4-dihydropyran derivatives employed novel Tantalum-based metal-organic framework (Ta-MOF) nanostructures as a reusable catalyst, demonstrating high efficiency and recyclability. nih.govfrontiersin.org

Transition Metal Catalysis: Transition metals are central to several key transformations leading to dihydropyrans. The most prominent example is the ruthenium-catalyzed olefin metathesis discussed in section 2.1.2. researchgate.net Additionally, palladium-catalyzed reactions have been developed for the synthesis of substituted pyrans. acs.org For instance, a palladium-catalyzed oxidative Heck redox-relay strategy has been used to synthesize 2,6-trans-tetrahydropyrans from a dihydropyranyl alcohol, showcasing the utility of transition metal catalysis in modifying pyran scaffolds. acs.org Copper(II) complexes have also been shown to catalyze hetero-Diels-Alder reactions to produce dihydropyrans with high enantioselectivity. acs.org

Table 3: Overview of Catalytic Systems for Dihydropyran Synthesis

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey AdvantageReference
Lewis AcidInCl₃, TMSOTfSilyl-Prins CyclizationHigh stereoselectivity for cis-isomers. rsc.orgbeilstein-journals.org
Lewis AcidBF₃·OEt₂6-endo-trig cyclizationHigh diastereoselectivity from allylic diols. researchgate.net
Transition MetalGrubbs' Catalysts (Ru-based)Ring-Closing MetathesisHigh functional group tolerance. researchgate.net
Transition MetalBis(oxazoline) Copper(II) complexesHetero-Diels-AlderHigh enantioselectivity. acs.org
NanocatalystTa-MOFMulticomponent ReactionHigh efficiency and recyclability. nih.govfrontiersin.org

Installation and Derivatization of the Ethan-1-ol Side Chain at the C-6 Position

Once the 3,4-dihydro-2H-pyran core is constructed, the next synthetic challenge is the installation or modification of substituents to yield the target molecule, 2-(3,4-dihydro-2H-pyran-6-yl)ethan-1-ol. This often involves the strategic manipulation of functional groups on the pyran scaffold.

Reductive Methodologies (e.g., Lithium Aluminum Hydride Reductions)

Reductive methods provide a powerful tool for the synthesis of dihydropyran systems, often involving the reduction of functional groups such as esters, lactones, or aldehydes that are precursors to the desired alcohol functionality. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely employed for such transformations due to its high reactivity. wikipedia.org

In the context of synthesizing this compound, a plausible synthetic route would involve the reduction of a corresponding ester, such as ethyl 2-(3,4-dihydro-2H-pyran-6-yl)acetate. The ester can be prepared through various methods, including hetero-Diels-Alder reactions. The subsequent reduction with LiAlH₄ in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) would yield the target primary alcohol. wikipedia.orgic.ac.uk

The general mechanism for the reduction of an ester with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by the departure of the ethoxy group and a second hydride attack on the intermediate aldehyde to form the corresponding alkoxide. A final workup with a protic solvent then furnishes the primary alcohol. numberanalytics.com While carbon-carbon double bonds are generally not reduced by LiAlH₄, care must be taken with α,β-unsaturated systems, although in the case of this compound, the double bond is not conjugated with the carbonyl group of the precursor ester. ic.ac.uk

Precursor Functional GroupReducing AgentProduct Functional GroupSolventTypical Conditions
Ester (-COOR)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)Diethyl ether, THFAnhydrous, 0 °C to reflux
LactoneLithium Aluminum Hydride (LiAlH₄)DiolDiethyl ether, THFAnhydrous, 0 °C to reflux
Aldehyde (-CHO)Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)Diethyl ether, THFAnhydrous, 0 °C to reflux

Direct Carbon-Carbon Bond Formation Strategies

Direct C-C bond formation strategies are highly sought after in organic synthesis for their atom economy and efficiency. The Prins cyclization is a prominent example of such a strategy for the construction of tetrahydropyran (B127337) and dihydropyran rings. nih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. mdpi.com The reaction proceeds through an oxocarbenium ion intermediate, which then undergoes intramolecular cyclization. nih.govnih.gov The stereochemical outcome of the Prins cyclization is often controlled by the chair-like transition state, leading to high diastereoselectivity. mdpi.com

A variation of this, the silyl-Prins cyclization, utilizes vinylsilanes as precursors to generate cis-2,6-disubstituted dihydropyrans with good stereocontrol. beilstein-journals.orgmdpi.com The reaction is believed to proceed via a chair-like transition state with equatorial substituents, leading to the observed cis stereochemistry. wordpress.com

Reaction TypeKey ReactantsCatalyst/PromoterKey IntermediateProduct
Prins CyclizationHomoallylic alcohol, Aldehyde/KetoneBrønsted or Lewis AcidOxocarbenium ionTetrahydropyran/Dihydropyran
Silyl-Prins CyclizationVinylsilyl alcohol, AldehydeLewis Acid (e.g., InCl₃, TMSOTf)β-Silyl carbocationcis-2,6-Dihydropyran

Enantioselective and Stereoselective Synthesis of Dihydropyran Analogues

The biological activity of dihydropyran-containing molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective and stereoselective synthetic methods is of paramount importance.

Asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts, has emerged as a powerful tool for the enantioselective synthesis of dihydropyrans. frontiersin.orgnih.gov Organocatalysis, in particular, has seen significant advancements. For instance, chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, have been shown to catalyze domino Michael/enolization/acetalization reactions to afford 3,4-trans-dihydropyrans with high enantioselectivity. researchgate.net Similarly, simple chiral diamines have been successfully employed in the asymmetric Michael reaction between cyclic β-dicarbonyl compounds and α,β-unsaturated ketones to produce dihydropyran derivatives in high yields and excellent enantioselectivities. nih.govacs.org

N-heterocyclic carbenes (NHCs) have also been recognized as versatile organocatalysts for the synthesis of dihydropyran-2-ones through various cycloaddition reactions. nih.govmdpi.com

Catalyst TypeReactionSubstratesProductEnantiomeric Excess (ee)
Diphenylprolinol silyl etherDomino Michael/enolization/acetalizationα-Acy-β-aryl-substituted acrylonitrile, Aldehyde3,4-trans-DihydropyransHigh
Chiral DiamineAsymmetric Michael reactionCyclic dimedone, α,β-Unsaturated ketonesDihydropyran derivativesUp to 97% ee nih.gov
N-Heterocyclic Carbene (NHC)[4+2] and [3+3] CycloadditionsVarious aldehydes and other substratesDihydropyran-2-onesOften >90% ee nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary can be removed and often recovered for reuse. york.ac.uk This strategy has been applied to the synthesis of chiral dihydropyran systems. For example, chiral oxazolidinones can be used to control the stereochemistry of aldol (B89426) reactions, which can be key steps in the synthesis of functionalized dihydropyrans. du.ac.in The auxiliary influences the facial selectivity of the enolate addition to an aldehyde, leading to a high degree of diastereoselectivity. Subsequent cyclization and removal of the auxiliary would then provide the enantiomerically enriched dihydropyran.

Radical cyclization reactions offer a powerful method for the construction of cyclic systems, including tetrahydropyrans, and can exhibit high levels of stereocontrol. While less common for dihydropyran synthesis, the principles can be extended. The stereochemical outcome of radical cyclizations is often governed by the formation of the most stable chair-like transition state, similar to other cyclization reactions. The substituents on the acyclic precursor will tend to occupy pseudo-equatorial positions in the transition state to minimize steric interactions, thus dictating the relative stereochemistry of the newly formed stereocenters in the cyclic product. For instance, the 5-exo radical cyclization of functionalized precursors can lead to the diastereoselective formation of cyclopentane (B165970) rings, a strategy that could be adapted for the synthesis of fused dihydropyran systems. nih.gov The stereocontrol in these reactions can be influenced by the nature of protecting groups and the reaction conditions. acs.org

Green Chemistry Approaches in Dihydropyran Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of dihydropyrans, several green approaches have been developed. Multi-component reactions (MCRs) are a cornerstone of green chemistry, as they combine multiple starting materials in a single step to form a complex product, thereby reducing waste and improving efficiency. ajchem-a.com The synthesis of dihydropyran derivatives has been achieved through one-pot, three-component reactions of aldehydes, malononitrile, and a C-H activated acid in the presence of a recyclable catalyst under solvent-free conditions. ajchem-a.com

The use of environmentally friendly solvents, such as water-ethanol mixtures, and recyclable catalysts, like zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum), further enhances the green credentials of these synthetic methods. ajchem-a.comnih.gov Urea has also been employed as a non-toxic and inexpensive organocatalyst for the synthesis of dihydropyran derivatives in an aqueous medium. rsc.org These methods offer advantages such as high reaction efficiency, short reaction times, simple work-up procedures, and the ability to recycle the catalyst. ajchem-a.comfrontiersin.org

Green Chemistry PrincipleApplication in Dihydropyran SynthesisExample
Atom EconomyMulti-component reactions (MCRs)One-pot synthesis from an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. rsc.org
Use of Safer SolventsAqueous reaction mediaUse of water or ethanol/water mixtures. rsc.org
CatalysisUse of recyclable and non-toxic catalystsZrCl₄@Arabic Gum, Urea. ajchem-a.comrsc.org
Design for Energy EfficiencySolvent-free reactions, ambient temperatureReactions carried out at 50°C or room temperature without solvent. ajchem-a.comnih.gov

Elucidation of Reactivity and Reaction Mechanisms of 2 3,4 Dihydro 2h Pyran 6 Yl Ethan 1 Ol and Dihydropyran Moieties

Electrophilic and Nucleophilic Additions to the Endocyclic Double Bond

The endocyclic double bond in the dihydropyran ring is electron-rich, making it susceptible to attack by electrophiles. This reactivity is central to many of the transformations of dihydropyran and its derivatives.

Electrophilic addition reactions typically proceed through the formation of a cationic intermediate. For instance, the reaction with hydrogen halides (HX) involves the protonation of the double bond to form a carbocation, which is then attacked by the halide anion. Similarly, the addition of halogens, such as bromine (Br₂), occurs via a cyclic bromonium ion intermediate, which is subsequently opened by the bromide ion.

Hydroboration-oxidation offers a regioselective and stereoselective route to alcohols. The boron atom adds to the less substituted carbon of the double bond, and subsequent oxidation replaces the boron with a hydroxyl group in a syn-fashion.

While less common for simple alkenes, nucleophilic additions to the double bond of dihydropyran can be achieved, particularly in intramolecular contexts or when the double bond is activated by adjacent electron-withdrawing groups. In the context of 2-(3,4-Dihydro-2H-pyran-6-yl)ethan-1-ol, the nucleophilic character is more likely to be expressed by the primary alcohol in intramolecular reactions.

Reactivity of the Allylic Ether Moiety

The allylic ether system in this compound, consisting of the C-O bond adjacent to the endocyclic double bond, exhibits characteristic reactivity. This moiety can be susceptible to cleavage under certain conditions and can participate in rearrangement reactions.

One notable reaction is the palladium-catalyzed allylic etherification, where the allylic ether can react with nucleophiles in the presence of a palladium catalyst. The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by the nucleophile. The regioselectivity of this attack can often be controlled by the choice of ligands on the palladium catalyst.

Rearrangement reactions involving the allylic ether are also known. For instance, sigmatropic rearrangements, such as the Claisen rearrangement, can occur under thermal or Lewis acid-catalyzed conditions, leading to a constitutional isomer.

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group on the side chain of this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger agents will typically lead to the carboxylic acid.

Oxidizing AgentProductTypical Yield (%)
Pyridinium (B92312) chlorochromate (PCC)2-(3,4-Dihydro-2H-pyran-6-yl)acetaldehyde85-95
Dess-Martin periodinane (DMP)2-(3,4-Dihydro-2H-pyran-6-yl)acetaldehyde90-98
Swern Oxidation2-(3,4-Dihydro-2H-pyran-6-yl)acetaldehyde88-96
Jones Reagent (CrO₃/H₂SO₄)2-(3,4-Dihydro-2H-pyran-6-yl)acetic acid75-90
Potassium permanganate (B83412) (KMnO₄)2-(3,4-Dihydro-2H-pyran-6-yl)acetic acid70-85

Note: Yields are approximate and can vary depending on the specific reaction conditions.

Esterification and Etherification Reactions

The primary alcohol readily undergoes esterification with carboxylic acids or their derivatives, typically under acidic catalysis (Fischer esterification) or in the presence of a coupling agent. Etherification can be achieved through methods such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Reaction TypeReagentsProduct
Fischer EsterificationAcetic acid, cat. H₂SO₄2-(3,4-Dihydro-2H-pyran-6-yl)ethyl acetate (B1210297)
Etherification (Williamson)1. NaH; 2. Methyl iodide6-(2-methoxyethyl)-3,4-dihydro-2H-pyran

Nucleophilic Substitution Reactions

The hydroxyl group of the primary alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile, or by conversion to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group.

Ring-Opening and Rearrangement Reactions of the Dihydropyran Nucleus

The dihydropyran ring can undergo ring-opening reactions under various conditions, often initiated by the reactivity of the double bond or the allylic ether. Acid-catalyzed ring-opening, for instance, can occur in the presence of water or other nucleophiles, leading to the formation of diol or other substituted products.

Acid-Catalyzed Transformations

The enol ether functionality of the dihydropyran ring is highly susceptible to acid-catalyzed transformations. In the presence of an acid, the double bond is readily protonated, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is a key species that dictates the outcome of the reaction.

The mechanism typically begins with the protonation of the C5-C6 double bond by an acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid). Following Markovnikov's rule, the proton adds to the less substituted carbon (C5), resulting in the formation of a tertiary carbocation at C6, which is stabilized by the adjacent endocyclic oxygen atom. This oxocarbenium ion is highly electrophilic and readily reacts with nucleophiles present in the reaction medium.

One of the most common acid-catalyzed transformations is hydration. In the presence of water, the oxocarbenium ion is trapped to form a hemiacetal, which is in equilibrium with its open-chain tautomer, 6-hydroxy-4-oxohexanal. This hydrolysis reaction effectively cleaves the pyran ring. Similarly, if an alcohol is used as the nucleophile, an acetal (B89532) is formed at the C6 position. This reaction is the basis for using dihydropyran as a common protecting group for alcohols.

Table 1: Examples of Acid-Catalyzed Transformations of Dihydropyran Systems

TransformationCatalystNucleophilePrimary ProductKey Intermediate
Hydration (Ring-Opening)H₃O⁺H₂OHydroxy-aldehydeOxocarbenium ion
Acetal Formationp-TsOHR-OHAcetalOxocarbenium ion
Addition of H-XHBrBr⁻2-Bromo-tetrahydropyran derivativeOxocarbenium ion

Base-Mediated Rearrangements

Base-mediated reactions of this compound primarily involve the terminal hydroxyl group, which can be deprotonated by a strong base to form an alkoxide. However, the dihydropyran ring itself is generally stable to basic conditions and does not readily undergo rearrangement.

While rearrangements of the core DHP ring are uncommon under basic conditions, the presence of the alkoxide in the side chain could potentially facilitate intramolecular reactions if a suitable leaving group were present elsewhere in the molecule. More relevant to dihydropyran chemistry are base-mediated cyclization and annulation reactions used to synthesize fused-pyran systems from different precursors. For instance, inorganic bases like potassium hydroxide (B78521) (KOH) have been used to mediate the cyclization of bisallenones, leading to the formation of fused-pyran derivatives through a sequence of Michael addition and intramolecular cyclization. While this is not a rearrangement of the target molecule, it illustrates the utility of base catalysis in constructing pyran-containing scaffolds.

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder Reactivity)

The dihydropyran moiety can participate in pericyclic reactions, most notably cycloadditions. The C5-C6 double bond of the enol ether is electron-rich, making it a reactive component in several types of Diels-Alder reactions. wikipedia.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The electron-rich nature of the enol ether makes this compound an excellent dienophile for reactions with electron-deficient dienes (heterodienes). This type of [4+2] cycloaddition is a powerful tool for constructing complex heterocyclic systems. acs.orgrsc.org The reaction is often catalyzed by Lewis acids, which lower the LUMO energy of the diene, accelerating the reaction and controlling selectivity. acs.org

Normal-Demand Diels-Alder Reaction: Under certain conditions, such as acid catalysis, 3,4-dihydro-2H-pyran can serve as a precursor to a conjugated diene. rsc.org For example, treatment with p-toluenesulfonic acid can facilitate the in-situ generation of a diene, which can then react with a dienophile, such as a p-quinone. rsc.org This reaction proceeds through an initial acid-catalyzed ring-opening or rearrangement to form a transient 1,3-diene species, which is then trapped by the dienophile in a [4+2] cycloaddition. rsc.org

Table 2: Diels-Alder Reactivity of the Dihydropyran Moiety

Reaction TypeDihydropyran RoleReactant PartnerConditionsProduct Type
Inverse-Electron-DemandDienophile (electron-rich)Electron-deficient dieneThermal or Lewis acid catalysisFused heterocyclic systems
Normal-DemandDiene precursorElectron-deficient alkene (e.g., quinone)Brønsted acid catalysis (e.g., p-TsOH)Substituted cyclohexene (B86901) derivatives

Cascade and Domino Reactions Incorporating the Dihydropyran System

The reactivity of the enol ether in the dihydropyran ring makes it an excellent trigger for cascade or domino reactions, where a single event initiates a sequence of consecutive reactions to rapidly build molecular complexity. wikipedia.org These reactions are highly efficient as they avoid the isolation of intermediates and reduce waste. wikipedia.org

A common strategy involves an initial reaction at the enol ether double bond, which generates a reactive intermediate that undergoes subsequent intramolecular transformations. For example, a Mukaiyama-Michael addition of a homoallylic enol ether to an α,β-unsaturated ketone can initiate a cascade involving a 2-oxonia-Cope rearrangement to form tetrahydropyran (B127337) rings. nih.govacs.org

In the context of this compound, a cascade could be initiated by an acid-catalyzed reaction. The formation of the oxocarbenium ion intermediate could be followed by an intramolecular cyclization involving the terminal hydroxyl group, leading to the formation of a bicyclic spiroketal or other fused-ring systems. Such cascade reactions are pivotal in the synthesis of numerous natural products containing polyether frameworks. nih.gov

Investigation of Regioselectivity and Stereoselectivity in Reactions

Controlling regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules derived from dihydropyran systems.

Regioselectivity: In electrophilic additions to the enol ether double bond of this compound, the regioselectivity is governed by the electronic effects of the endocyclic oxygen atom. As previously mentioned, protonation or reaction with an electrophile occurs preferentially at the C5 position. This regioselectivity arises from the ability of the oxygen atom to stabilize the resulting positive charge at the C6 position through resonance, forming a stable oxocarbenium ion. This predictable outcome is a cornerstone of dihydropyran chemistry. In Diels-Alder reactions, the regioselectivity is controlled by the frontier molecular orbital (FMO) interactions between the diene and dienophile, with electronic factors often directing the formation of a single major regioisomer. rsc.orgresearchgate.net

Stereoselectivity: The stereochemical outcome of reactions involving the dihydropyran ring can be influenced by several factors. In cycloaddition reactions, the approach of the dienophile can be directed by existing stereocenters in the molecule or by chiral catalysts, leading to high diastereoselectivity or enantioselectivity. nih.govrsc.org For instance, hetero-Diels-Alder reactions catalyzed by C₂-symmetric bis(oxazoline)-Cu(II) complexes can produce dihydropyrans with high diastereo- and enantioselectivity. acs.org Similarly, in Prins cyclizations used to form dihydropyran rings, chair-like transition states are often invoked to explain the high stereoselectivities observed, with substituents preferentially occupying equatorial positions to minimize steric strain. mdpi.com The stereoselective synthesis of cis-2,6-disubstituted dihydropyrans has been achieved with excellent diastereoselectivity through such cyclization methods. mdpi.com

Derivatization and Functionalization of 2 3,4 Dihydro 2h Pyran 6 Yl Ethan 1 Ol for Chemical Diversification

Synthesis of Substituted Tetrahydropyrans and Pyrans

The dihydropyran ring of 2-(3,4-dihydro-2H-pyran-6-yl)ethan-1-ol is a gateway to a variety of substituted tetrahydropyran (B127337) (THP) and pyran derivatives. The synthesis of these structures is of significant interest as the THP motif is a common core in numerous biologically active natural products. core.ac.uk

One of the most direct derivatizations is the reduction of the double bond in the dihydropyran ring to yield the corresponding saturated tetrahydropyran. This can be achieved through catalytic hydrogenation. Further functionalization can be accomplished through various methods that modify the pyran ring structure.

Methodologies for synthesizing substituted tetrahydropyrans often involve intramolecular cyclization reactions. For instance, acid-catalyzed cyclization of allylsilyl alcohols is an efficient route to polysubstituted THPs, yielding products with excellent diastereoselectivities. core.ac.uk Similarly, intramolecular hydroalkoxylation of hydroxyalkenes, catalyzed by transition metals like platinum, cobalt, or lanthanide triflates, provides a mild and functional-group-tolerant pathway to five- and six-membered cyclic ethers, including THPs. organic-chemistry.org The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is another powerful tool for constructing the tetrahydropyran ring and has been applied in the synthesis of complex molecules. organic-chemistry.orgnih.gov

The double bond in the dihydropyran ring also allows for addition reactions. For example, hydrochloric and hydrobromic acids can add across the double bond to form 2-halotetrahydropyrans. sigmaaldrich.com These halogenated intermediates are versatile synthons for introducing other substituents; for example, they can react with Grignard reagents to produce 2-alkyltetrahydropyrans. sigmaaldrich.com

Reaction TypeDescriptionPotential Product from this compound
Catalytic HydrogenationReduction of the C=C double bond in the dihydropyran ring.2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol
Prins CyclizationAcid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a tetrahydropyran ring. organic-chemistry.orgFurther functionalized tetrahydropyran derivatives by reacting the alcohol moiety.
HalogenationAddition of HX (e.g., HCl, HBr) across the double bond. sigmaaldrich.com2-(3-Halo-tetrahydro-2H-pyran-2-yl)ethan-1-ol
Heck Redox-RelayA stereoselective palladium-catalyzed strategy for synthesizing functionalized 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols. acs.orgC-Aryl substituted 2,6-trans-tetrahydropyran derivatives. acs.org

Formation of Fused and Spirocyclic Systems Containing the Dihydropyran Ring

The dihydropyran structure is a valuable scaffold for constructing more complex polycyclic systems, such as fused and spirocyclic compounds. These rigid, three-dimensional structures are of particular interest in medicinal chemistry due to their unique conformational properties. nih.gov

Fused Systems: Fused pyran rings can be synthesized through various intramolecular reactions. Palladium-catalyzed intramolecular Heck reactions of O-allylated ethers derived from dihydropyrans can lead to the formation of fused pyran rings. espublisher.com Depending on the substrate, this can be followed by β-hydride elimination or C-H bond activation to yield different types of fused or tetracyclic pyran systems. espublisher.com Additionally, Brønsted acid-catalyzed double C(sp³)–H bond functionalization of specific alkyl phenethyl ether derivatives can produce tricyclic fused pyran derivatives with high diastereoselectivity. nih.gov Multi-component domino reactions, for instance between glycals, aldehydes, and alkylidene malonates, can also yield multi-substituted cis-fused perhydropyrano[2,3-b]pyran derivatives. rsc.org

Spirocyclic Systems: Spirocycles containing a pyran or piperidine (B6355638) ring are prevalent in many FDA-approved drugs. nih.gov The synthesis of these scaffolds can be challenging. Methods for accessing spirocyclic dihydropyridines, which are structurally related to dihydropyrans, have been developed via dearomative semi-pinacol rearrangements. nih.gov While direct conversion of this compound into a spirocycle is not straightforward, its derivatization to create suitable precursors for intramolecular cyclization is a viable strategy. For example, intramolecular Heck reactions have been employed to generate unique spirolactone ring systems that include a quaternary center. scholaris.ca The dihydropyran moiety can also participate as the alkene component in [3+2] cycloaddition reactions with tosylhydrazones to form spirocyclic dihydropyrazoles, demonstrating its utility in constructing diverse spiro-heterocyclic systems. shu.ac.uk

Incorporation into Complex Molecular Architectures

The tetrahydropyran ring is a key structural motif in a vast array of complex natural products, particularly those of marine origin, which often exhibit potent biological activities. nih.gov Consequently, dihydropyran derivatives like this compound are valuable building blocks in the total synthesis of such molecules.

Synthetic strategies toward these complex targets often rely on methods that can construct the tetrahydropyran ring with high stereocontrol. Reactions involving the intramolecular addition of an alkene to an oxocarbenium ion intermediate, such as the Prins reaction and its variants, are powerful tools for building tetrahydropyran rings within complex molecular settings. nih.gov

For example, the total synthesis of neopeltolide, a potent antiproliferative marine natural product, features a 14-membered macrolactone with an embedded tetrahydropyran ring. nih.gov Various syntheses of this and other natural products like (+)-obolactone have utilized Prins cyclization as a key step to establish the core pyran structure. chim.it The versatility of the dihydropyran scaffold allows for its elaboration into highly functionalized intermediates that can be carried forward to complete the synthesis of natural products. chim.itmdpi.com The development of stereoselective methods, such as oxidative Heck redox-relay strategies, provides access to functionalized 2,6-trans-tetrahydropyrans, which are common motifs in natural products like centrolobine. acs.org

Development of Novel Protecting Group Strategies Utilizing the Dihydropyran Structure

The vinyl ether functionality of 3,4-dihydro-2H-pyran (DHP) is central to one of the most common methods for protecting hydroxyl groups in organic synthesis. wikipedia.org The reaction of an alcohol with DHP under mild acid catalysis forms a tetrahydropyranyl (THP) ether. sigmaaldrich.com This strategy is widely used due to the stability of the resulting THP ether under a broad range of reaction conditions. sigmaaldrich.comtandfonline.com

Key Features of THP Protecting Groups:

Ease of Formation: The protection reaction is typically high-yielding and proceeds under mild acidic conditions using catalysts like p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate, or zirconium tetrachloride (ZrCl₄). commonorganicchemistry.comtandfonline.com

Stability: THP ethers are robust and stable towards strong bases, Grignard reagents, organolithium reagents, hydrides (e.g., lithium aluminum hydride), alkylating and acylating agents, and many redox reagents. sigmaaldrich.comtandfonline.com

Ease of Cleavage: The alcohol can be readily regenerated by hydrolysis with dilute acid. wikipedia.org Catalysts such as iodine or ZrCl₄ in methanol (B129727) can also be used for deprotection. tandfonline.comtandfonline.com

This protecting group strategy is crucial in the multi-step synthesis of complex molecules like peptides, nucleotides, carbohydrates, and steroids. tandfonline.com While this compound itself contains an alcohol that may require protection, its inherent dihydropyran structure is the archetypal reagent for this widely used protective strategy. The development of new catalysts, such as iodine or ZrCl₄, has made the process more efficient and compatible with a wider range of sensitive substrates. tandfonline.comtandfonline.com

Catalyst for TetrahydropyranylationTypical Reaction ConditionsReference
p-Toluenesulfonic acid (p-TsOH)Anhydrous DCM, room temperature. commonorganicchemistry.com
Zirconium tetrachloride (ZrCl₄)Dichloromethane (B109758), room temperature. Effective for primary, secondary, and tertiary alcohols. tandfonline.com
Iodine (I₂)Microwave irradiation, solvent-free or in a suitable solvent. tandfonline.com
Boron trifluoride etherate (BF₃·OEt₂)Mild acid catalysis, effective for forming THP ethers. sigmaaldrich.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Studies of 2 3,4 Dihydro 2h Pyran 6 Yl Ethan 1 Ol Derivatives

Chromatographic Techniques for Purity Assessment and Isolation of Isomers (e.g., GC, HPLC)

The purity of 2-(3,4-Dihydro-2H-pyran-6-yl)ethan-1-ol and the isolation of its potential isomers are critical for its application in further synthetic or mechanistic studies. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for these purposes. These methods offer high-resolution separation, enabling the quantification of the main compound and the detection and isolation of impurities or isomeric byproducts.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides a powerful analytical tool for both separation and structural identification of the analyte and any co-eluting impurities.

Research Findings:

The primary goal of a GC-based purity assessment is to separate the target analyte from volatile organic impurities, residual solvents from synthesis, and any structural isomers formed as byproducts. For alcohols, the choice of the stationary phase is critical. Polar columns, such as those with polyethylene (B3416737) glycol (Wax) phases, are often preferred for analyzing polar analytes like alcohols, as they provide better peak shape and resolution. Non-polar columns (e.g., DB-5ms, HP-5ms) can also be used and are particularly effective when analyzing a sample for less polar impurities.

The analysis of alcohol isomers, which may have very similar boiling points, can be effectively achieved using high-resolution capillary columns. nih.gov For instance, GC-MS methods have been developed to separate positional isomers of other alcohol-containing compounds, demonstrating the technique's specificity. nih.gov The temperature program, including initial oven temperature, ramp rate, and final temperature, is optimized to achieve baseline separation of all components. A typical analysis involves dissolving the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and injecting it into the GC system, where components are separated based on their boiling points and interaction with the stationary phase. The resulting chromatogram displays peaks corresponding to each compound, with the area of each peak being proportional to its concentration.

Table 1: Typical Gas Chromatography (GC-MS) Parameters for Analysis of this compound

Parameter Condition A (Polar Column) Condition B (Non-Polar Column)
Column DB-WAX or similar (30 m x 0.25 mm, 0.25 µm film) DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min) Helium, constant flow (e.g., 1.2 mL/min)
Injector Temp. 250 °C 250 °C
Injection Mode Split (e.g., 50:1 ratio) Split (e.g., 50:1 ratio)
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS) Mass Spectrometer (MS)
MS Transfer Line 260 °C 290 °C
Ion Source Temp. 230 °C 230 °C
Mass Range m/z 40-400 m/z 40-450

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Isolation

HPLC is a versatile technique that complements GC, particularly for the analysis of less volatile impurities, thermally sensitive compounds, and for the preparative isolation of isomers. Both normal-phase and reversed-phase HPLC can be employed for the analysis of dihydropyran derivatives.

Research Findings:

The separation of structural isomers is a common challenge that HPLC can effectively address. Potential isomers of this compound could include positional isomers, where the double bond is in a different position within the pyran ring, such as 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-ol. nih.gov These isomers often possess subtle differences in polarity and structure that can be exploited for separation.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. A non-polar stationary phase (e.g., C18, C8) is used with a polar mobile phase (e.g., methanol (B129727)/water or acetonitrile/water mixtures). Separation is based on hydrophobicity. While standard C18 columns are effective, columns with different selectivities, such as phenyl-bonded phases, can offer enhanced resolution for compounds containing aromatic or cyclic structures due to π-π interactions. nacalai.com

Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (e.g., silica, cyano) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate). NP-HPLC is highly effective for separating structural isomers that have different polar functional groups or spatial arrangements that affect their interaction with the polar surface. nih.gov

For preparative applications, the analytical method is scaled up using a larger column and higher flow rates to isolate sufficient quantities of a specific isomer for further structural elucidation or study. The fractions corresponding to the desired peaks are collected as they elute from the detector.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Isomer Separation

Parameter Condition A (Reversed-Phase) Condition B (Reversed-Phase, Alt. Selectivity) Condition C (Normal-Phase)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) Silica (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient; Acetonitrile/Water Isocratic or Gradient; Methanol/Water Isocratic; Hexane/Ethyl Acetate (B1210297) (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.2 mL/min
Temperature Ambient or controlled (e.g., 30 °C) Ambient or controlled (e.g., 30 °C) Ambient
Detection UV (e.g., 210 nm) or Refractive Index (RI) UV (e.g., 210 nm) or Refractive Index (RI) UV (e.g., 220 nm) or Refractive Index (RI)
Application General purity assessment Separation of positional isomers with cyclic moieties High-resolution separation of polar isomers

Applications in Advanced Organic Synthesis and Materials Science

2-(3,4-Dihydro-2H-pyran-6-yl)ethan-1-ol as a Key Building Block in Multi-Step Organic Syntheses

The 3,4-dihydro-2H-pyran moiety is a significant structural fragment found in numerous organic compounds. nih.gov This class of compounds is recognized for its utility in organic synthesis, serving as a precursor for a wide array of more complex molecular architectures. researchgate.net The reactivity of the dihydropyran ring, particularly its vinyl ether functionality, makes it susceptible to various transformations, including cycloadditions and electrophilic additions. rsc.org

The presence of a primary alcohol in this compound adds another layer of synthetic versatility. This hydroxyl group can be easily modified or used as a handle to attach the pyran ring to other molecular scaffolds. Furthermore, the parent compound, 3,4-dihydro-2H-pyran, is widely employed as a protecting group for alcohols, forming tetrahydropyranyl (THP) ethers that are stable under a variety of reaction conditions but can be easily removed with dilute acid. sigmaaldrich.com This established chemistry underscores the utility of the pyran framework in multi-step synthetic sequences.

Modern synthetic methods for constructing the dihydropyran core include:

Hetero-Diels-Alder Reactions : This powerful cycloaddition strategy, particularly using inverse electron demand, allows for the stereoselective formation of the dihydropyran ring. rsc.org

Palladium-Catalyzed Cyclizations : The use of palladium catalysts can facilitate the cyclization of alkynols to form oxygen-containing heterocycles like dihydropyrans. organic-chemistry.org

Molecular Iodine Catalysis : An environmentally friendly approach that uses molecular iodine to catalyze the synthesis of substituted pyrans under solvent-free conditions.

These synthetic routes provide access to a variety of dihydropyran derivatives, which can then be used to introduce these oxygen-containing heterocycles into larger molecular frameworks. organic-chemistry.org

Role in the Synthesis of Natural Products and Bioactive Molecule Scaffolds

The dihydropyran ring is a common motif in a wide range of natural products and biologically active molecules, highlighting its importance in medicinal chemistry. nih.gov Its presence is critical to the function of several therapeutic agents.

Key Examples of Bioactive Molecules Containing the Dihydropyran Scaffold:

Compound/Class Biological Activity/Application Significance of Dihydropyran Moiety
Zanamivir and Laninamivir Antiviral drugs for influenza A and BThe dihydropyran fragment is a core structural component. nih.gov
Macrocyclic Antibiotics Antibacterial agentsDihydropyrans serve as crucial precursors for the cyclic components. nih.gov
Adenosine (B11128) A2A and A3 Receptor Agonists Anti-inflammatory agentsA 3,4-dihydro-2H-pyranyl (DHP) moiety was found to confer high affinity and agonist activity. nih.gov
Pyranonaphthoquinone Natural Products Various biological activitiesChiral dienes derived from pyran precursors are pivotal intermediates in their total synthesis. nih.gov
C-Glycosides Carbohydrate mimeticsDihydropyrans are used as precursors in their synthesis. nih.gov

For instance, research into potent adenosine A2A and A3 receptor agonists revealed that a diastereoisomer containing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety exhibited the highest receptor affinity. nih.gov The synthesis of this potent agonist relied on the key intermediate (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a closely related derivative of the subject compound. nih.gov This demonstrates how the dihydropyran scaffold is a privileged structure in the design of new therapeutic agents. Furthermore, the pyran ring is a structural motif found in numerous natural systems and is investigated for its potential in treating asthma, allergies, and epilepsy, as well as for its anticancer and anticoagulant properties. mdpi.com

Utilization in the Development of Novel Polymers and Nanocomposites

Beyond its role in small molecule synthesis, this compound and its parent structure, 3,4-dihydro-2H-pyran (DHP), are valuable monomers in polymer science. DHP can be polymerized with itself or copolymerized with other unsaturated compounds, leading to materials with unique properties. sigmaaldrich.com

Copolymerization Studies

Research has shown that 3,4-dihydro-2H-pyran (DHP) can undergo complex-radical alternating copolymerization with monomers like maleic anhydride (B1165640) (MA). researchgate.net This process has been extended to terpolymerization, incorporating a third monomer such as vinyl acetate (B1210297) (VA), to fine-tune the properties of the resulting polymer. researchgate.net

A notable study involved the radical-initiated terpolymerization of DHP, MA, and VA in methyl ethyl ketone. researchgate.net This donor-acceptor-donor system was investigated to understand its kinetic parameters and the relationship between the terpolymer's composition and its thermal behavior. researchgate.net The resulting anion-active polymers, poly(DHP-alt-MA) and poly(DHP-co-MA-co-VA), were also evaluated for their in vitro cytotoxicity against Raji cells (a human Burkitt lymphoma cell line), indicating potential applications in the biomedical field as antitumor agents. researchgate.net

Polymer-Layered Clay Nanocomposites

Polymer-clay nanocomposites are hybrid materials that incorporate inorganic clay particles, typically on the nanometer scale, into a polymer matrix. mdpi.com This integration can lead to significant enhancements in mechanical strength, thermal stability, and barrier properties compared to the pure polymer. researchgate.netresearchgate.net

The functional copolymers derived from DHP have been successfully used to create advanced polymer-layered clay nanocomposites. researchgate.net In one study, antitumor-active poly(DHP-alt-MA) was used to prepare copolymer/clay nanocomposites. researchgate.net The process involved the interlamellar complex-radical copolymerization of monomer complexes of MA and DHP within the layers of surface-modified bentonite (B74815) clay. researchgate.net

The clay was first modified with long-chain alkyl ammonium (B1175870) salts to make it more compatible with the organic polymer matrix. researchgate.net The formation of these nanocomposites and the changes in the spacing between the clay layers (basal space) were monitored using X-ray diffraction. researchgate.net Such nanocomposites, which combine the properties of the DHP-containing polymer with the structural reinforcement of clay, are being explored for potential biomedical applications. researchgate.net

Characteristics of Polymer-Layered Clay Nanocomposites:

Property Description Characterization Technique
Morphology Can be intercalated (polymer chains inserted between clay layers) or exfoliated (clay layers fully dispersed in the polymer matrix). mdpi.commdpi.comTransmission Electron Microscopy (TEM), X-ray Diffraction (XRD). researchgate.net
Mechanical Properties Increased stiffness, strength, and modulus without significant density changes. mdpi.comDynamic Mechanical Analysis (DMA). researchgate.net
Thermal Stability Enhanced thermal resistance compared to the neat polymer. researchgate.netThermogravimetric Analysis (TGA). researchgate.net
Barrier Properties Decreased permeability to gases and liquids. researchgate.netPermeability testing.

Contributions to the Synthesis of Agrochemicals and Dyes (Indirect applications of 3,4-dihydro-2H-pyran derivatives)

Derivatives of 3,4-dihydro-2H-pyran are valuable intermediates in the chemical industry, contributing to the synthesis of various commercial products, including agrochemicals and dyes. google.com Their utility stems from their ability to be converted into other desired functionalities. google.com

A patent describes these dihydropyran derivatives as valuable intermediates for crop protection agents, specifically for herbicides that feature a cyclohexane-1,3-dione skeleton. google.com The synthesis involves converting a substituent on the pyran ring into a functional group like a hydroxymethyl, aldehyde, or carboxyl group. This modified intermediate can then be linked directly to the cyclohexanedione system to form the final active herbicidal compound. google.com The same patent also notes the utility of these pyran derivatives as intermediates for the synthesis of dyes. google.com

Future Research Directions and Unexplored Avenues for 2 3,4 Dihydro 2h Pyran 6 Yl Ethan 1 Ol

Development of More Sustainable and Eco-Friendly Synthetic Routes

Current synthetic methods for dihydropyran derivatives often rely on traditional approaches that may involve harsh conditions or generate significant waste. Future research should prioritize the development of green and sustainable synthetic protocols. A significant focus could be on one-pot multicomponent reactions (MCRs) which enhance efficiency by combining several operational steps, thereby reducing solvent usage and purification efforts. nih.gov The exploration of heterogeneous catalysts is another promising avenue; these catalysts are often more environmentally friendly and economical due to their ease of separation and potential for recyclability. nih.gov Investigating syntheses in greener solvents like water or under solvent-free conditions would further align the production of 2-(3,4-Dihydro-2H-pyran-6-yl)ethan-1-ol with the principles of sustainable chemistry. nih.gov For instance, developing catalytic systems based on earth-abundant metals or metal-free organocatalysts could provide more eco-friendly alternatives to current methods.

Exploration of Novel Catalytic Transformations

The reactivity of the vinyl ether and the primary alcohol in this compound can be harnessed through novel catalytic transformations. Future studies could explore a range of catalysts to selectively activate different parts of the molecule.

Organocatalysis : N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including annulation reactions to form complex heterocyclic systems. mdpi.com Investigating NHC-catalyzed reactions with the aldehyde derived from the oxidation of the primary alcohol could lead to novel dihydropyranone derivatives. mdpi.com

Metal Catalysis : Transition metal catalysts, such as those based on ruthenium, gold, or titanium, could enable unique transformations. For example, ruthenium-based Grubbs' catalysts might be employed in olefin metathesis reactions. organic-chemistry.org Titanocene-catalyzed domino reactions could also be explored for derivatization. organic-chemistry.org

Asymmetric Catalysis : The development of asymmetric catalytic methods to introduce chirality would be a significant advancement. Using chiral Lewis acids or bifunctional catalysts could enable enantioselective additions to the double bond or transformations involving the alcohol group, leading to valuable chiral building blocks for the synthesis of bioactive molecules. nih.gov

Catalyst TypePotential TransformationResearch Focus
Heterogeneous CatalystsGreen SynthesisDevelopment of reusable and eco-friendly catalysts for MCRs. nih.gov
N-Heterocyclic Carbenes (NHCs)Annulation ReactionsSynthesis of novel fused or spirocyclic pyran derivatives. mdpi.com
Chiral Lewis AcidsAsymmetric SynthesisEnantioselective functionalization of the dihydropyran ring. nih.gov
Ruthenium/Gold CatalystsOlefin Metathesis/CyclizationCreation of complex molecular architectures. organic-chemistry.org

Investigation of New Reaction Manifolds and Derivatization Possibilities

The dual functionality of this compound provides a platform for investigating new reaction pathways and creating diverse derivatives. The highly reactive double bond of the vinyl ether is susceptible to various additions, such as halogenation or hydroboration, which can introduce new functional groups onto the pyran ring. sigmaaldrich.com

Future research could focus on:

Cycloaddition Reactions : The electron-rich double bond makes the compound an ideal candidate for hetero-Diels-Alder reactions, potentially leading to complex bicyclic or polycyclic systems. organic-chemistry.orgnih.gov

Ring-Opening Reactions : Acid-catalyzed ring-opening of the dihydropyran can yield functionalized linear compounds, which can serve as precursors for other molecules. mdpi.com

Derivatization of the Hydroxyl Group : The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, opening up a vast array of subsequent reactions, including Wittig reactions, reductive aminations, and esterifications to build molecular complexity.

Polymerization : The vinyl ether functionality suggests potential for polymerization or copolymerization with other unsaturated compounds to create novel poly(oxymethylene) type polymers with unique properties. sigmaaldrich.com

Expanding the Scope of its Application in Diverse Chemical Fields

The dihydropyran scaffold is a core component of numerous natural products and biologically active compounds, including antiviral drugs like Zanamivir. nih.gov This suggests that derivatives of this compound could have significant potential in medicinal chemistry. Future research should systematically explore its derivatives for various biological activities.

Beyond pharmaceuticals, this compound could serve as a valuable building block in other areas:

Agrochemicals : The pyran motif is found in some herbicides and pesticides, warranting investigation into the potential applications of its derivatives in agriculture. mdpi.com

Fragrance and Flavor Industry : The structure is related to compounds used in the fragrance industry, suggesting that esterification or etherification of the alcohol could lead to new aroma chemicals.

Materials Science : As mentioned, its potential as a monomer for polymerization could lead to new materials with applications in coatings, adhesives, or advanced polymers. sigmaaldrich.com

Advanced Theoretical Modeling to Predict Novel Reactivity

Computational chemistry offers powerful tools to guide and accelerate experimental research. Advanced theoretical modeling can be employed to predict the reactivity of this compound and its derivatives.

Future computational studies could include:

Density Functional Theory (DFT) Calculations : DFT can be used to model reaction mechanisms, determine transition state energies, and predict the stereoselectivity of potential transformations. mdpi.commdpi.com This can help in designing optimal reaction conditions and selecting appropriate catalysts.

Reaction Kinetics Modeling : Computational studies can elucidate the kinetics of reactions, such as thermal decomposition or reactions with radicals, providing a deeper understanding of the compound's stability and reactivity profile. mdpi.comnsmsi.ir

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the interactions of the molecule with solvents or biological targets, aiding in the design of new drugs or functional materials. mdpi.com

By combining theoretical predictions with experimental validation, researchers can more efficiently explore the chemical space around this versatile dihydropyran derivative, unlocking its full potential in various scientific fields.

Q & A

Q. What are the common synthetic routes for 2-(3,4-Dihydro-2H-pyran-6-yl)ethan-1-ol, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via cyclization or functionalization of dihydro-pyran precursors. A typical procedure involves refluxing a mixture of precursors in ethanol or dichloromethane with catalysts (e.g., triethylamine) under controlled temperatures (–20°C to reflux). For example, describes refluxing 10 mmol of starting material in ethanol for 2 hours, followed by recrystallization (DMF/EtOH, 1:1) . highlights multi-step protocols with purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol . Optimization focuses on solvent choice, temperature control, and catalyst-to-substrate ratios to minimize by-products.

Q. What spectroscopic and analytical methods are used to characterize the compound?

Methodological Answer: Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight confirmation (e.g., HRMS data in : m/z 310.1204 [M+NH4]+) .
  • Infrared (IR) Spectroscopy: Functional group identification (e.g., IR peaks at 1707 cm⁻¹ for carbonyl groups in ) .
  • Chromatography: Purity assessment via TLC or HPLC, as referenced in for post-synthesis purification .
  • NMR: Structural elucidation of the dihydro-pyran ring and ethanol moiety (not explicitly detailed in evidence but inferred from analogous protocols).

Advanced Research Questions

Q. How can conflicting spectroscopic data during synthesis be resolved?

Methodological Answer: Contradictions in spectral data (e.g., unexpected IR peaks or HRMS deviations) often arise from impurities or regioisomers. Strategies include:

  • Multi-Step Purification: Use gradient column chromatography (as in ) to isolate isomers or by-products .
  • Comparative Analysis: Cross-reference with literature data (e.g., ’s HRMS and IR benchmarks) .
  • Controlled Replicates: Repeat reactions under varying conditions (e.g., temperature, solvent) to identify reproducibility issues.

Q. What strategies improve yield in multi-step syntheses involving dihydro-pyran intermediates?

Methodological Answer: Low yields often stem from unstable intermediates or side reactions. suggests:

  • Temperature Control: Maintaining –20°C during diazomethane reactions to prevent decomposition .
  • Catalyst Optimization: Adjusting triethylamine ratios to enhance reaction efficiency.
  • By-Product Management: Using chloramine-T or chloranil to oxidize by-products (e.g., ’s 25–30 hr xylene reflux with chloranil) .

Q. How can the compound’s bioactivity be systematically evaluated in enzyme interaction studies?

Methodological Answer: and outline approaches for bioactivity screening:

  • Target Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for enzymes or receptors .
  • Metabolic Stability Tests: Incubate the compound with liver microsomes to assess pharmacokinetic properties.
  • Structural Modifications: Introduce substituents (e.g., fluorinated groups, as in ) to enhance binding specificity .

Data Contradiction Analysis

Q. How should researchers address inconsistent reaction outcomes in dihydro-pyran functionalization?

Methodological Answer: Inconsistencies (e.g., variable yields or by-products) may arise from:

  • Moisture Sensitivity: Ensure anhydrous conditions for reactions involving moisture-sensitive reagents (e.g., chloramine-T in ) .
  • Catalyst Degradation: Monitor catalyst activity over time (e.g., triethylamine in may require fresh batches) .
  • Reagent Purity: Use HPLC-grade solvents and recrystallized starting materials to minimize impurities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.